Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Metabolic Stability Thioether Linker Piperazine Derivatives

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate (CAS 1203271-58-2) is a synthetic small molecule (MW 386.47 g/mol, formula C₁₉H₂₂N₄O₃S) that integrates a 6-phenylpyrimidine core with a thioacetyl linker and a piperazine-1-carboxylate ester moiety. This compound belongs to the class of piperazinyl-pyrimidine derivatives, a scaffold broadly investigated in medicinal chemistry for CNS and oncology applications.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 1203271-58-2
Cat. No. B2502639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
CAS1203271-58-2
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
InChIKeyXTZXEQJZPNYTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate (CAS 1203271-58-2): Procurement-Relevant Structural Profile


Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate (CAS 1203271-58-2) is a synthetic small molecule (MW 386.47 g/mol, formula C₁₉H₂₂N₄O₃S) that integrates a 6-phenylpyrimidine core with a thioacetyl linker and a piperazine-1-carboxylate ester moiety . This compound belongs to the class of piperazinyl-pyrimidine derivatives, a scaffold broadly investigated in medicinal chemistry for CNS and oncology applications. The presence of the thioether bridge and the ethyl carbamate terminus distinguishes it from oxygen-linked or directly N‑arylated analogs, potentially influencing conformational flexibility and metabolic stability .

S Piperazinyl-pyrimidine scaffold for CNS and oncology research programs
L Thioacetyl linker may influence metabolic stability (class-level inference)
T Ethyl carbamate terminus may support orthogonal deprotection strategies

Why Unverified Substitution of CAS 1203271-58-2 with Generic Piperazinyl-Pyrimidine Analogs Is Scientifically Unsound


Piperazinyl-pyrimidine derivatives are not functionally interchangeable. Subtle variations in the linker (thioacetyl vs. acetyl vs. direct N‑linkage), the heterocycle substitution pattern (phenyl at C6 vs. substituted phenyl or heteroaryl), and the piperazine terminal group (ethyl carbamate vs. tert‑butyl carbamate or free amine) can profoundly alter target-binding kinetics, metabolic stability, and off‑target profiles [1]. Without head‑to‑head pharmacological data for CAS 1203271-58-2 against specific comparators, any assumption of bioequivalence is unwarranted and may compromise experimental reproducibility or lead to procurement of a compound with divergent biological behavior [2].

Linker variation (thioacetyl vs. acetyl or N-linkage) may shift metabolic and conformational profiles.

6-Phenyl substitution pattern may alter lipophilicity and target engagement relative to halogenated analogs.

Piperazine terminal group (ethyl carbamate vs. Boc) impacts acid lability and deprotection compatibility.

Quantitative Differential Evidence for Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate: Comparator-Based Analysis


Thioacetyl Linker vs. Oxygen-Based Linkers: Metabolic Stability Inference

The thioacetyl (-S-CH₂-CO-) linker in CAS 1203271-58-2 is expected to exhibit greater resistance to oxidative metabolism compared to analogous oxygen-based ester or ether linkers. This is a class-level inference drawn from the well-documented lower susceptibility of thioethers to cytochrome P450-mediated oxidation relative to their oxy-analogs [1]. No direct metabolic stability data for this specific compound versus a defined oxy-linked comparator have been identified.

Thioacetyl vs. O-linker stability
Class-level inference
Predicted higher oxidative resistance for thioacetyl linker (thioether > ether)
May support longer half-life in hepatic assays
No direct head-to-head experimental data
Metabolic Stability Thioether Linker Piperazine Derivatives

6-Phenylpyrimidine vs. 6-(4-Fluorophenyl)pyrimidine: Impact on Lipophilicity and Target Engagement

Replacement of the 6-phenyl group with a 6-(4-fluorophenyl) substituent, as seen in closely related analog ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893934-14-0), results in a significant increase in calculated logP (cLogP ~2.8 vs. ~2.1 for the parent phenyl analog, estimated via atom-based method) and molecular weight (444.49 vs. 386.47 g/mol) . Such differences are known to affect blood-brain barrier permeability and off-target binding, which is critical for CNS-targeted programs.

6-Phenyl vs. 4-fluorophenyl lipophilicity
Cross-study comparable
Estimated cLogP ≈ 2.1 (vs. 2.8 for fluorophenyl analog); MW 386.47 (Δ +58.02)
Lower lipophilicity may reduce protein binding artifacts
No experimental logP; atom-based calculation
Lipophilicity Pyrimidine Substitution CNS Penetration

Ethyl Carbamate vs. tert-Butyl Carbamate: Stability and Deprotection Compatibility

The ethyl carbamate (COOEt) terminus of CAS 1203271-58-2 offers orthogonal stability to acidic conditions compared to the tert-butyl carbamate (Boc) group found in analogs such as tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate. While the Boc group is labile to TFA or HCl/dioxane, the ethyl carbamate requires stronger acidic or nucleophilic conditions for cleavage, providing a window for selective functionalization of other parts of the molecule [1]. No direct quantitative stability comparison under standardized conditions was found.

Ethyl carbamate vs. Boc stability
Class-level inference
Ethyl carbamate stable to mild acid; Boc labile to TFA
May support orthogonal deprotection in bifunctional synthesis
Inferred from protecting group principles; no direct comparison
Protecting Group Strategy Piperazine Modifications Synthetic Tractability

Recommended Application Scenarios for CAS 1203271-58-2 Based on Differential Evidence


Metabolic Stability Screening of Thioacetyl-Containing Scaffolds

Leveraging the inferred enhanced oxidative stability of its thioacetyl linker versus oxygen-based linkers, CAS 1203271-58-2 is a suitable candidate for inclusion in liver microsome stability panels. Its performance can be benchmarked against matched oxy-analogs to validate the thioether advantage in a specific chemotype [1].

CNS Lead Optimization: Balancing Lipophilicity and Permeability

With a calculated logP lower than its 4-fluorophenyl analog, this compound may serve as a starting point for CNS programs where minimizing lipophilicity is crucial to reduce off-target binding. Direct comparison of permeability and P-glycoprotein efflux ratios with the higher-logP analog is recommended [1].

Orthogonal Protecting Group Strategy in Bifunctional Molecule Synthesis

The ethyl carbamate terminus provides orthogonal acid stability relative to Boc-protected piperazine analogs, making CAS 1203271-58-2 a strategic intermediate for constructing PROTACs or fluorescent probes where selective piperazine deprotection is required at a late stage [1].

Application
Selection Property
Validation Focus
Thioacetyl scaffold metabolic stability screening
Thioacetyl linker oxidative stability context
Liver microsome stability benchmarking against oxy-analogs
CNS lipophilicity optimization studies
Lower lipophilicity piperazinyl-pyrimidine scaffold
Blood-brain barrier permeability and P-gp efflux assessment
Bifunctional molecule synthesis with orthogonal protecting groups
Ethyl carbamate acid stability profile
Selective piperazine deprotection compatibility with Boc-labile intermediates
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